molecular formula C25H23N3O3 B2914743 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-45-8

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2914743
CAS No.: 903281-45-8
M. Wt: 413.477
InChI Key: KEKJPPCIRMADDP-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide ( 903281-45-8) is a high-purity indolizine-based small molecule for research and development purposes. This compound has a molecular formula of C25H23N3O3 and a molecular weight of 413.47 g/mol . Its complex structure features an indolizine scaffold substituted with an amino group, a 4-methoxybenzoyl moiety, and a carboxamide group linked to a 4-ethylphenyl ring, making it a valuable intermediate in medicinal chemistry and drug discovery research . Indolizine derivatives are subjects of significant scientific interest due to their diverse biological activities. Researchers can explore this compound as a key synthetic building block or as a candidate for screening against various biological targets. The presence of multiple hydrogen bond donors and acceptors within its structure suggests potential for targeted molecular interactions . This product is intended for chemical or pharmaceutical research in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-16-7-11-18(12-8-16)27-25(30)21-20-6-4-5-15-28(20)23(22(21)26)24(29)17-9-13-19(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKJPPCIRMADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O3C_{25}H_{23}N_{3}O_{3}, with a molecular weight of approximately 413.5 g/mol. The structure features an indolizine core, an amine group, and various aromatic substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N3O3C_{25}H_{23}N_{3}O_{3}
Molecular Weight413.5 g/mol
CAS Number903281-45-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indolizine Core : A cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.
  • Introduction of Amino Group : Nucleophilic substitution using an appropriate amine.
  • Attachment of Aromatic Groups : Friedel-Crafts alkylation to introduce the ethylphenyl and methoxybenzoyl groups.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study : In a study assessing the compound's effects on MDA-MB-231 cells, it was found to reduce cell viability significantly at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Its structural components suggest potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Molecular docking studies indicate that the presence of the methoxy group enhances binding affinity to COX enzymes compared to non-methoxylated analogs.

Research Findings : In vitro assays demonstrated that derivatives of this compound inhibited prostaglandin E2 production in activated macrophages, indicating anti-inflammatory potential.

The precise mechanism of action for this compound remains under investigation but is believed to involve:

  • Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.
  • Inhibition of Cell Proliferation : It may induce apoptosis in cancer cells through various biochemical pathways.
  • Modulation of Inflammatory Responses : By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound : 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide - 2-NH₂
- 3-(4-OCH₃-benzoyl)
- N-(4-C₂H₅-phenyl)
C₂₅H₂₄N₃O₃ 414.48 High lipophilicity (methoxy and ethyl groups); potential CNS penetration
Analog 1 : 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide - 2-NH₂
- 3-(4-CH₃-benzoyl)
- N-(3,4-OCH₃-phenyl)
C₂₅H₂₄N₃O₄ 442.48 Increased polarity (dimethoxy groups); reduced metabolic stability
Analog 2 : 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide - 2-NH₂
- 3-(4-CH₃-benzoyl)
C₁₇H₁₅N₃O₂ 293.33 Simplified structure; lower molecular weight; limited solubility
Analog 3 : 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide - 2-NH₂
- 3-(4-NO₂-benzoyl)
- N-(3-Cl-2-CH₃-phenyl)
C₂₃H₁₇ClN₄O₄ 448.9 Nitro group enhances electrophilicity; potential cytotoxicity
Analog 4 : 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide - 2-NH₂
- 3-(4-NO₂-benzoyl)
- N-(3-Cl-4-CH₃-phenyl)
C₂₃H₁₇ClN₄O₄ 448.9 Similar to Analog 3 but with altered chloro-methyl positioning; may influence target selectivity

Structural Modifications and Implications

  • Methoxy vs. Methyl/Nitro Groups :
    The 4-methoxybenzoyl group in the target compound provides moderate electron-donating effects, contrasting with the 4-methylbenzoyl (electron-donating but less polar) in Analog 1 and the 4-nitrobenzoyl (strong electron-withdrawing) in Analogs 3–3. Nitro-substituted analogues (e.g., Analog 3) are associated with increased reactivity but higher toxicity risks .

  • Ethylphenyl vs. Chloro-Methylphenyl :
    The N-(4-ethylphenyl) group in the target compound enhances hydrophobicity compared to the N-(3-chloro-2-methylphenyl) in Analog 3. Chlorine substituents (Analogs 3–4) introduce steric and electronic effects that may improve binding to hydrophobic enzyme pockets but reduce solubility .

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